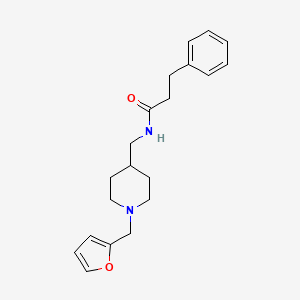

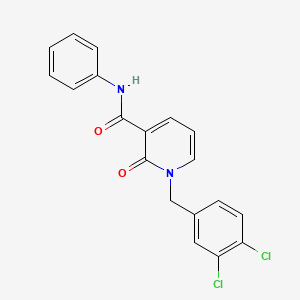

![molecular formula C15H9N5O6S2 B2572751 5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide CAS No. 477325-26-1](/img/structure/B2572751.png)

5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

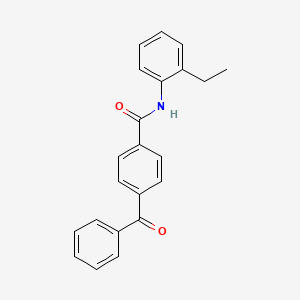

“5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide” is a compound with the molecular formula C15H9N5O6S2 and a molecular weight of 419.39. It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications

Radiosensitizers and Cytotoxins

A study conducted by Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins for cancer treatment. The compounds were tested for their ability to sensitize hypoxic mammalian cells to radiation and selectively target cancer cells for cytotoxicity. The most potent radiosensitizers identified were those with tertiary amine bases or oxiranes in their side chains. However, the systemic toxicity at higher doses limited their application (Threadgill et al., 1991).

PARP Inhibitors for Cancer Therapy

Another significant area of research, highlighted by Shinkwin et al. (1999), focuses on the synthesis of thiophenecarboxamides and their evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can enhance the effectiveness of radiotherapy and chemotherapy by preventing cancer cells from repairing damaged DNA. Several compounds demonstrated potent inhibitory activity against PARP, presenting a potential therapeutic pathway for cancer treatment (Shinkwin et al., 1999).

Antimicrobial Applications

Abdel-rahman et al. (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, deriving from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds were evaluated for their antimicrobial activities, providing insights into potential applications in combating microbial infections. Some prepared compounds showed promising in vitro antimicrobial activities, indicating their potential as antimicrobial agents (Abdel-rahman et al., 2002).

Textile Industry Applications

Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers, which exhibited high efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities. This research not only highlights the potential use of these compounds in the textile industry but also suggests their application in producing sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Future Directions

Thiophene and its derivatives have attracted significant interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide” and similar compounds may be the subject of future research in the field.

properties

IUPAC Name |

5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O6S2/c21-14(10-1-3-12(27-10)19(23)24)17-8-5-6-16-7-9(8)18-15(22)11-2-4-13(28-11)20(25)26/h1-7H,(H,18,22)(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPGGHRAMTZIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2572668.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide](/img/structure/B2572670.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2572675.png)

![tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2572676.png)

![3-[(5-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2572683.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)

![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)

![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)